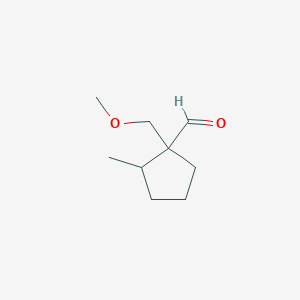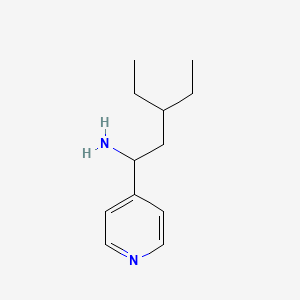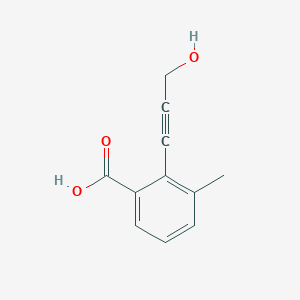![molecular formula C9H15BrO B13243877 6-(Bromomethyl)-1,1-dimethyl-5-oxaspiro[2.4]heptane](/img/structure/B13243877.png)
6-(Bromomethyl)-1,1-dimethyl-5-oxaspiro[2.4]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Bromomethyl)-1,1-dimethyl-5-oxaspiro[2.4]heptane is a spiro compound characterized by a unique bicyclic structure. This compound is notable for its bromomethyl group, which makes it a versatile intermediate in organic synthesis. The spiro structure imparts rigidity and distinct stereochemical properties, making it valuable in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Bromomethyl)-1,1-dimethyl-5-oxaspiro[2.4]heptane typically involves the bromination of a suitable precursor. One common method is the bromination of 1,1-dimethyl-5-oxaspiro[2.4]heptane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, ensuring high purity and efficiency in large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Bromomethyl)-1,1-dimethyl-5-oxaspiro[2.4]heptane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, making it suitable for substitution reactions.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the spiro structure or the bromomethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.
Major Products
Nucleophilic Substitution: Products include azides, nitriles, and amines.
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products can range from alcohols to fully reduced hydrocarbons.
Wissenschaftliche Forschungsanwendungen
6-(Bromomethyl)-1,1-dimethyl-5-oxaspiro[2.4]heptane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials with specific stereochemical requirements.
Wirkmechanismus
The mechanism of action of 6-(Bromomethyl)-1,1-dimethyl-5-oxaspiro[2.4]heptane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The spiro structure provides a rigid framework that can influence the reactivity and selectivity of the compound in various chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-(Chloromethyl)-1,1-dimethyl-5-oxaspiro[2.4]heptane
- 6-(Iodomethyl)-1,1-dimethyl-5-oxaspiro[2.4]heptane
- 1,1-Dimethyl-5-oxaspiro[2.4]heptane
Uniqueness
6-(Bromomethyl)-1,1-dimethyl-5-oxaspiro[2.4]heptane is unique due to its bromomethyl group, which provides higher reactivity compared to its chloro and iodo analogs. The spiro structure also imparts distinct stereochemical properties, making it a valuable intermediate in the synthesis of complex molecules.
Eigenschaften
Molekularformel |
C9H15BrO |
|---|---|
Molekulargewicht |
219.12 g/mol |
IUPAC-Name |
6-(bromomethyl)-2,2-dimethyl-5-oxaspiro[2.4]heptane |
InChI |
InChI=1S/C9H15BrO/c1-8(2)5-9(8)3-7(4-10)11-6-9/h7H,3-6H2,1-2H3 |
InChI-Schlüssel |
DBPJBOJFVVQQOP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC12CC(OC2)CBr)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Cyclohex-3-en-1-ylmethyl)amino]ethan-1-ol](/img/structure/B13243795.png)
![(2-Ethylbutyl)[(4-fluorophenyl)methyl]amine](/img/structure/B13243803.png)
amine](/img/structure/B13243806.png)
amine](/img/structure/B13243811.png)
![2-[5-(3-Methylphenyl)furan-2-yl]acetic acid](/img/structure/B13243818.png)
![tert-Butyl N-[(5-formylfuran-2-yl)methyl]carbamate](/img/structure/B13243821.png)


![1-{[1-(4-Methoxyphenyl)ethyl]amino}propan-2-ol](/img/structure/B13243831.png)
![2-[(1-Propylpiperidin-4-yl)amino]ethan-1-ol](/img/structure/B13243834.png)



![[3-(Cyclopropylamino)propyl]dimethylamine](/img/structure/B13243871.png)
